molecular formula C22H18N5O2+ B14232592 3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium CAS No. 626233-99-6

3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium

Cat. No.: B14232592
CAS No.: 626233-99-6
M. Wt: 384.4 g/mol
InChI Key: SZNARGQHCUNNDC-UHFFFAOYSA-O
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Description

3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium is a complex organic compound with the molecular formula C22H18N5O2+.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Phenanthridinium Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phenanthridinium core.

    Introduction of Functional Groups: Amino, azido, carboxyphenyl, and ethyl groups are introduced through various substitution reactions. These reactions require specific reagents and catalysts to ensure the correct positioning of each functional group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the azido group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinium derivatives with additional oxygen-containing functional groups, while reduction may produce amino-substituted phenanthridinium compounds.

Scientific Research Applications

3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe for imaging and tracking biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium exerts its effects involves interactions with specific molecular targets. These interactions can lead to:

    Binding to DNA/RNA: The compound may intercalate into nucleic acids, affecting their structure and function.

    Enzyme Inhibition: It may inhibit certain enzymes, disrupting metabolic pathways.

    Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications.

Properties

CAS No.

626233-99-6

Molecular Formula

C22H18N5O2+

Molecular Weight

384.4 g/mol

IUPAC Name

4-(3-amino-8-azido-5-ethylphenanthridin-5-ium-6-yl)benzoic acid

InChI

InChI=1S/C22H17N5O2/c1-2-27-20-11-15(23)7-9-18(20)17-10-8-16(25-26-24)12-19(17)21(27)13-3-5-14(6-4-13)22(28)29/h3-12,23H,2H2,1H3,(H,28,29)/p+1

InChI Key

SZNARGQHCUNNDC-UHFFFAOYSA-O

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)O)N=[N+]=[N-])N

Origin of Product

United States

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